3-Propylpyridine-2-carboxylic acid
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Overview
Description
3-Propylpyridine-2-carboxylic acid is an organic compound belonging to the pyridine family It features a pyridine ring substituted with a propyl group at the third position and a carboxylic acid group at the second position
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO₄) in an acidic, alkaline, or neutral medium.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO₂) followed by protonation yields a carboxylic acid.
Industrial Production Methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Hydrolysis of Esters and Amides: Esters and amides can undergo hydrolysis to form carboxylic acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, substituted pyridines.
Scientific Research Applications
3-Propylpyridine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
Target of Action
3-Propylpyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids, including pyridine-2-carboxylic acid (also known as picolinic acid), have been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . .
Mode of Action
It’s worth noting that pyridinecarboxylic acids, which this compound is a derivative of, are known to interact with various biological targets due to their structural resemblance to nucleotide base pairs of dna and rna . This allows them to interfere with various biological processes, potentially leading to their reported neuroprotective, immunological, and anti-proliferative effects .
Biochemical Pathways
Pyridine-2-carboxylic acid, a related compound, is an endogenous metabolite of l-tryptophan and is produced via the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This suggests that this compound may also be involved in tryptophan metabolism or other related biochemical pathways.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential .
Result of Action
Related compounds such as pyridine-2-carboxylic acid have been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects
Biochemical Analysis
Biochemical Properties
It is known that pyridine-2-carboxylic acid, a related compound, can act as an efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones . This suggests that 3-Propylpyridine-2-carboxylic acid may also interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
It is known that pyridine-2-carboxylic acid can act as a catalyst in chemical reactions , suggesting that this compound may also interact with biomolecules at the molecular level.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Lacks the propyl group, leading to different chemical and biological properties.
3-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
3-propylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-10-8(7)9(11)12/h3,5-6H,2,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBUVKDPPSGIGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723607 |
Source
|
Record name | 3-Propylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-48-1 |
Source
|
Record name | 3-Propylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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